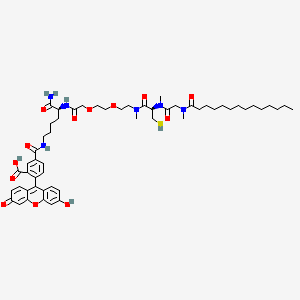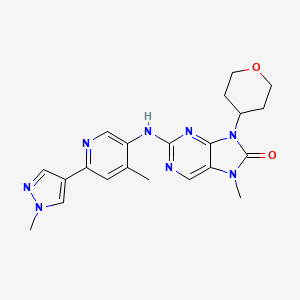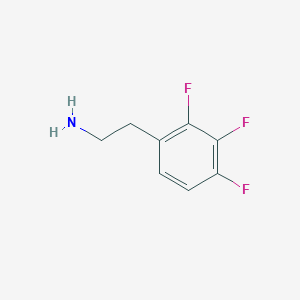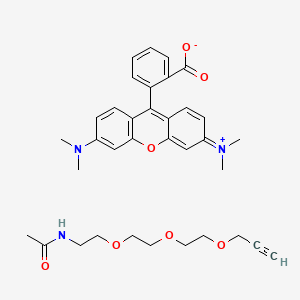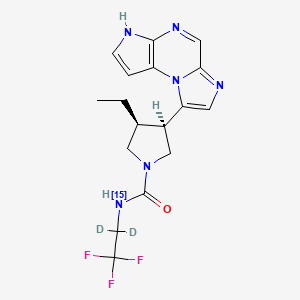
Upadacitinib-15N,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Upadacitinib-15N,d2, also known as ABT-494-15N,d2, is a deuterium-labeled version of Upadacitinib. It is a potent, orally active, and selective Janus kinase 1 (JAK1) inhibitor. This compound is primarily used in scientific research for studying various autoimmune disorders due to its high selectivity for JAK1 over JAK2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Upadacitinib-15N,d2 involves the incorporation of deuterium and nitrogen-15 isotopes into the Upadacitinib molecule. The process typically includes multiple steps of organic synthesis, where specific reaction conditions are meticulously controlled to ensure the correct isotopic labeling. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic materials and ensure high purity and yield. The production methods are designed to be scalable and reproducible to meet the demands of scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Upadacitinib-15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the stability of the isotopic labels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
Upadacitinib-15N,d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and pharmacodynamics of Upadacitinib.
Biology: Helps in studying the biological pathways involving JAK1 and its role in various cellular processes.
Industry: Employed in the development of new therapeutic agents targeting JAK1.
Mécanisme D'action
Upadacitinib-15N,d2 exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is involved in the regulation of immune responses. By inhibiting JAK1, this compound prevents the phosphorylation and activation of downstream signaling proteins, thereby reducing inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: Another JAK inhibitor but less selective for JAK1.
Baricitinib: A JAK inhibitor with selectivity for JAK1 and JAK2.
Filgotinib: A selective JAK1 inhibitor similar to Upadacitinib.
Uniqueness
Upadacitinib-15N,d2 is unique due to its high selectivity for JAK1 over JAK2, making it more effective in targeting specific immune pathways with fewer side effects. The incorporation of deuterium and nitrogen-15 isotopes also enhances its stability and allows for detailed metabolic studies .
Propriétés
Formule moléculaire |
C17H19F3N6O |
|---|---|
Poids moléculaire |
383.37 g/mol |
Nom IUPAC |
(3S,4R)-N-(1,1-dideuterio-2,2,2-trifluoroethyl)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-(15N)carboxamide |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1/i9D2,24+1 |
Clé InChI |
WYQFJHHDOKWSHR-GEFHDYSMSA-N |
SMILES isomérique |
[2H]C([2H])(C(F)(F)F)[15NH]C(=O)N1C[C@H]([C@H](C1)C2=CN=C3N2C4=C(NC=C4)N=C3)CC |
SMILES canonique |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


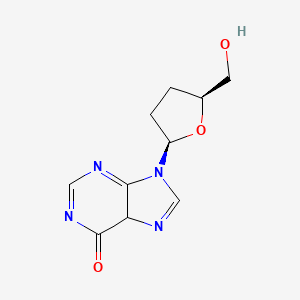
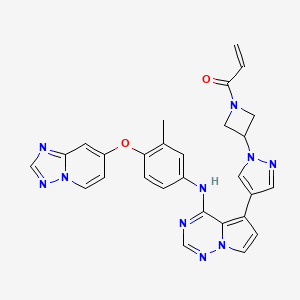
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
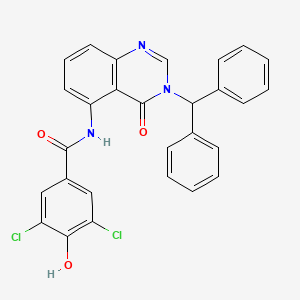
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
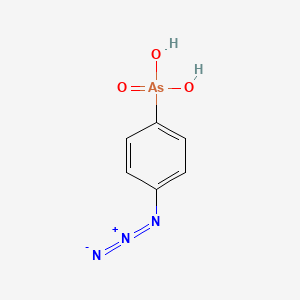


![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
